molecular formula C17H13N3O4 B7945971 2-hydroxy-5-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)amino]benzoic acid

2-hydroxy-5-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)amino]benzoic acid

Cat. No.: B7945971
M. Wt: 323.30 g/mol
InChI Key: ZVMNAMBSXWLRBY-UHFFFAOYSA-N
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Description

2-hydroxy-5-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)amino]benzoic acid is a complex organic compound that features a benzoic acid core substituted with a hydroxy group and a pyrimidinylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-5-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)amino]benzoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine ring, followed by its attachment to the benzoic acid derivative. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of automated reactors, continuous flow systems, and advanced purification methods such as crystallization and chromatography to achieve the required quality and quantity.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-5-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve specific temperatures, pressures, and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while nucleophilic substitution can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

2-hydroxy-5-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)amino]benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used to investigate biological pathways and interactions due to its structural similarity to certain biomolecules.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-hydroxy-5-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)amino]benzoic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-hydroxybenzoic acid:

    4-oxo-6-phenyl-1H-pyrimidine: A core structure that is part of the compound, used in various pharmaceutical applications.

Uniqueness

2-hydroxy-5-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)amino]benzoic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-hydroxy-5-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4/c21-14-7-6-11(8-12(14)16(23)24)18-17-19-13(9-15(22)20-17)10-4-2-1-3-5-10/h1-9,21H,(H,23,24)(H2,18,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVMNAMBSXWLRBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N=C(N2)NC3=CC(=C(C=C3)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC(=O)N=C(N2)NC3=CC(=C(C=C3)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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